molecular formula C15H10F4O2 B566907 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261972-04-6

3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B566907
CAS RN: 1261972-04-6
M. Wt: 298.237
InChI Key: GKYADOUZTBGAPJ-UHFFFAOYSA-N
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Description

“3’-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Fluorinated carboxylic acids, including structures related to 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, are pivotal in the synthesis of various biologically active compounds. The introduction of fluorine atoms into organic molecules often results in enhanced metabolic stability, increased lipophilicity, and improved binding affinity towards biological targets. A notable application is the synthesis of mono- and difluoronaphthoic acids, which serve as structural units in several active compounds. These syntheses involve electrophilic fluorination and Friedel-Crafts cyclization techniques, demonstrating the compound's utility in constructing complex fluorinated motifs (Tagat et al., 2002).

Materials Science

In materials science, fluorinated carboxylic acids are used to synthesize novel polymers with exceptional properties. For instance, the synthesis and characterization of novel poly(arylene ether)s based on bisfluoro monomers have shown that these materials exhibit high thermal stability, good solubility in organic solvents, and potential for use in high-performance applications. These polymers' synthesis demonstrates the role of fluorinated carboxylic acids in developing materials with desirable thermal and solubility properties (Salunke et al., 2007).

Fluorinated Pyrazoles Syntheses

The direct trifluoromethylation of 1,3-dicarbonyl compounds has paved the way for the synthesis of fluorinated pyrazoles. This application highlights the role of fluorinated carboxylic acids and their derivatives in introducing trifluoromethyl groups into pyrazole rings, leading to compounds with potential biological activity. The methodology involves the use of CF3I and a Fenton reagent, demonstrating the compound's versatility in synthesizing fluorinated organic molecules (Ohtsuka et al., 2012).

Nanocomposite Materials

The preparation of fluorinated carboxylic acid/silica nanocomposites showcases the utility of fluorinated carboxylic acids in materials science, particularly in enhancing the oleophobicity and thermal stability of composites. These nanocomposites have applications in surface modification and encapsulation of low molecular weight compounds, demonstrating the compound's significance in developing advanced materials with specific surface properties and stability (Sumino et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-(trifluoromethyl)benzoyl chloride”, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors , which play a crucial role in the treatment of high cholesterol.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of new carbon-carbon bonds.

Result of Action

Similar compounds have been used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors , which are known to have a significant impact on cholesterol levels.

Action Environment

It’s known that the compound is stable under normal temperatures and soluble in organic solvents such as ethanol, chloroform, and carbon disulfide .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYADOUZTBGAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689301
Record name 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1261972-04-6
Record name 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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